N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

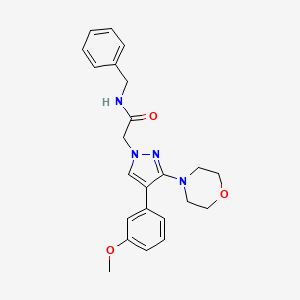

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted at position 4 with a 3-methoxyphenyl group and at position 3 with a morpholino moiety. The acetamide side chain is linked to an N-benzyl group.

Properties

IUPAC Name |

N-benzyl-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-29-20-9-5-8-19(14-20)21-16-27(25-23(21)26-10-12-30-13-11-26)17-22(28)24-15-18-6-3-2-4-7-18/h2-9,14,16H,10-13,15,17H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIVLTYYPOAUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

Attachment of the Morpholino Group: The morpholino group is typically introduced through nucleophilic substitution reactions.

Formation of the Acetamide Moiety: The final step involves the acylation of the pyrazole derivative with benzyl chloroacetate, followed by hydrolysis and subsequent amidation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the benzyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Biological Research: It is used as a probe to study various biological pathways and molecular targets.

Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Heterocyclic Core Influence: Thiazole derivatives (e.g., KX2-391) exhibit strong Src kinase inhibition, with GI₅₀ values in the low micromolar range. Substitution of pyridine with thiazole retains activity, suggesting flexibility in core heterocycle selection . Pyrazole-based analogs (e.g., the target compound and the compound in ) replace thiazole with pyrazole but retain morpholino and aryl substituents. This modification may alter binding kinetics due to differences in ring electronics and steric bulk. Triazole derivatives (e.g., ) prioritize synthetic accessibility via click chemistry but lack reported biological data, highlighting a gap in structure-activity relationship (SAR) understanding for this core.

Substituent Effects: Morpholino Group: Ubiquitous in these compounds, the morpholino moiety likely enhances solubility and participates in hydrogen bonding with target proteins . Aryl Substituents: The 3-methoxyphenyl group in the target compound may offer improved metabolic stability compared to electron-deficient groups (e.g., 2-chlorophenyl in ). Fluorine substitution (e.g., 8b in ) enhances antiproliferative activity, suggesting that electron-withdrawing groups improve efficacy in certain contexts. N-Benzyl Variations: The 3-methylbenzyl group in and the unsubstituted benzyl in the target compound could influence cell permeability and target engagement through steric and hydrophobic effects.

Biological Activity Trends: Thiazole derivatives demonstrate a clear SAR, with fluorobenzyl substitution (8b) improving antiproliferative activity over unsubstituted analogs (8a) .

Biological Activity

N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methoxyphenyl Group : May contribute to the compound's biological activity through electron-donating effects.

- Morpholino Group : Known for its role in enhancing solubility and stability in biological systems.

- Pyrazole Ring : A core structure associated with various biological activities.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit the activity of certain enzymes, thereby modulating inflammatory responses and potentially exhibiting analgesic and anticancer properties.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Anti-inflammatory : Inhibits pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

- Analgesic : Shows promise in pain relief through modulation of pain pathways.

- Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the following:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potency in inhibiting cell growth.

- Enzyme Inhibition : It has been shown to inhibit enzymes associated with inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 12.5 | COX inhibition |

| Study B | HeLa (cervical cancer) | 15.0 | LOX inhibition |

In Vivo Studies

In vivo evaluations have further supported the efficacy of this compound:

- Animal Models : Studies using mouse models demonstrated reduced tumor growth when treated with the compound, suggesting its potential as an anticancer agent.

- Inflammation Models : Administration in models of induced inflammation resulted in decreased swelling and pain response, supporting its analgesic properties.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer effects of this compound on breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanistic studies revealing apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to mice subjected to a carrageenan-induced paw edema test. Results showed a notable decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-diketones or enol ethers to form the pyrazole ring. Substituents (e.g., 3-methoxyphenyl) are introduced during this step .

Morpholino Group Incorporation : Nucleophilic substitution or ring-opening reactions using morpholine derivatives, as seen in analogous Src kinase inhibitors like KX2-391 .

Acetamide Coupling : N-Benzylation via alkylation or reductive amination, followed by acetylation using activated esters (e.g., chloroacetamide derivatives). Ugi reactions or click chemistry may optimize regioselectivity .

Key Validation : Monitor reaction progress via TLC/HPLC and confirm structures using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the hydrogen-bonding patterns in this compound’s crystal structure?

- Methodological Answer :

Crystallization : Grow single crystals via slow evaporation in methanol/ethanol .

X-ray Diffraction : Use a Bruker AXS diffractometer (Mo-Kα radiation) for data collection. SHELX programs (e.g., SHELXL) refine the structure, with emphasis on anisotropic displacement parameters for non-H atoms .

Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., motifs for dimeric interactions). Compare with morpholino-containing analogs to identify packing anomalies .

Reference : For pyrazole derivatives, see Acta Crystallographica protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

Scaffold Modulation : Replace the pyrazole with thiazole (as in KX2-391 derivatives) to assess kinase inhibition changes .

Substituent Variation : Systematically alter the 3-methoxyphenyl group (e.g., electron-withdrawing/-donating groups) and morpholino position. Use parallel synthesis or combinatorial libraries .

Binding Assays : Pair SAR with Src kinase inhibition assays (IC) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Data Interpretation : Cross-validate activity trends with crystallographic data (e.g., ligand-protein co-structures) to resolve contradictions in potency .

Q. What strategies address contradictions in biological activity data between similar acetamide derivatives?

- Methodological Answer :

Meta-Analysis : Compare datasets from analogs (e.g., benznidazole vs. KX2-391) to identify assay-specific variables (e.g., cell line viability vs. enzymatic IC) .

Crystallographic Validation : Resolve enantiomeric purity or polymorphic forms (e.g., via PXRD) that may alter bioactivity .

Computational Modeling : Use QSAR models to differentiate steric/electronic contributions from assay artifacts. MD simulations assess conformational stability in binding pockets .

Case Study : Discrepancies in antiparasitic vs. anticancer activity of N-benzyl acetamides may stem from off-target effects, requiring transcriptomic profiling .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

ADME Modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For pyrazole-morpholino hybrids, prioritize metabolic stability at the methoxy group .

Solubility Enhancement : Apply Hansen solubility parameters to select co-solvents (e.g., PEG-400) or formulate as salts (e.g., trifluoroacetate, as in ).

In Silico Toxicity : Predict cardiotoxicity (hERG inhibition) and genotoxicity (Ames test models) using Derek Nexus or ProTox-II .

Data Analysis & Technical Challenges

Q. What analytical techniques resolve spectral overlaps in NMR characterization of this compound?

- Methodological Answer :

2D NMR : Utilize - HSQC/HMBC to assign pyrazole C-H couplings and distinguish morpholino methylenes from acetamide signals .

DOSY NMR : Differentiate aggregates or impurities by diffusion coefficients.

Isotopic Labeling : Synthesize -labeled pyrazole to simplify - HMBC spectra .

Q. How should researchers validate target engagement in cellular assays?

- Methodological Answer :

Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to pull down target proteins, followed by LC-MS/MS identification .

Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts upon compound treatment to confirm binding .

Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by activity restoration with overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.